molecular formula C12H20ClNO3S B8464334 2-Aminomethyl-4-(1,1-dimethylethyl)-6-methylsulfonylphenol hydrochloride

2-Aminomethyl-4-(1,1-dimethylethyl)-6-methylsulfonylphenol hydrochloride

Cat. No. B8464334
M. Wt: 293.81 g/mol
InChI Key: NYZKGZBCPGVYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04661636

Procedure details

6.3 g (0.028 mol) of 2-chloro-N-[5-(1,1-dimethylethyl)-2-hydroxy-3-methylsulfonylbenzyl]acetamide in a mixture of 20 ml of concentrated hydrochloric acid and 40 ml of ethanol are boiled under reflux for 16 hours. The precipitated product is filtered off with suction and recrystallized from ethanol.
Name
2-chloro-N-[5-(1,1-dimethylethyl)-2-hydroxy-3-methylsulfonylbenzyl]acetamide
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1]CC([NH:5][CH2:6][C:7]1[CH:12]=[C:11]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:10]=[C:9]([S:17]([CH3:20])(=[O:19])=[O:18])[C:8]=1[OH:21])=O>Cl.C(O)C>[ClH:1].[NH2:5][CH2:6][C:7]1[CH:12]=[C:11]([C:13]([CH3:14])([CH3:15])[CH3:16])[CH:10]=[C:9]([S:17]([CH3:20])(=[O:18])=[O:19])[C:8]=1[OH:21] |f:3.4|

Inputs

Step One
Name
2-chloro-N-[5-(1,1-dimethylethyl)-2-hydroxy-3-methylsulfonylbenzyl]acetamide
Quantity
6.3 g
Type
reactant
Smiles
ClCC(=O)NCC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)C)O
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off with suction
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
Smiles
Cl.NCC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.